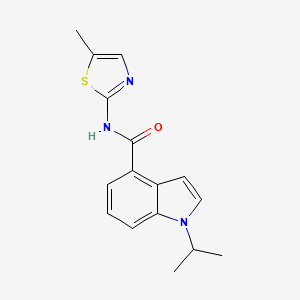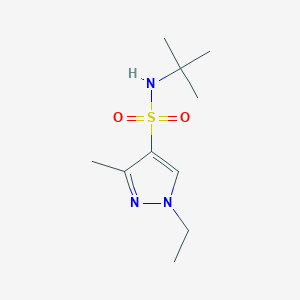![molecular formula C19H20N6OS2 B14932845 1-methyl-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14932845.png)
1-methyl-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a triazolopyridine moiety, and a thienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the triazolopyridine moiety via nucleophilic substitution or cycloaddition reactions.
- Attachment of the thienyl group through cross-coupling reactions such as Suzuki or Stille coupling.
- Methylation and sulfonation steps to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or triazolopyridine rings.
Common Reagents and Conditions
Common reagents for these reactions may include:
- Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Catalysts for cross-coupling reactions, such as palladium or nickel complexes.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications as a drug candidate for treating various diseases, depending on its biological activity.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Potential mechanisms could include:
- Binding to a specific enzyme or receptor, inhibiting its activity.
- Interacting with nucleic acids or proteins to modulate their function.
- Disrupting cellular processes by altering membrane properties or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE include:
- Other pyrazole derivatives with different substituents.
- Compounds containing the triazolopyridine moiety with variations in the attached groups.
- Thienyl-substituted molecules with different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique properties and activities compared to similar compounds.
Propriétés
Formule moléculaire |
C19H20N6OS2 |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
2-methyl-N-[(1S)-3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N6OS2/c1-24-15(12-14(23-24)16-6-5-10-28-16)19(26)20-13(8-11-27-2)18-22-21-17-7-3-4-9-25(17)18/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,20,26)/t13-/m0/s1 |
Clé InChI |
TWTUNESGGIUXPF-ZDUSSCGKSA-N |
SMILES isomérique |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N[C@@H](CCSC)C3=NN=C4N3C=CC=C4 |
SMILES canonique |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC(CCSC)C3=NN=C4N3C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14932767.png)

![2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14932774.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B14932781.png)

![5-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B14932794.png)





![4,7-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B14932837.png)
![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14932852.png)
